molecular formula C11H16O2 B14549320 2-Butanol, 4-(3-methylphenoxy)- CAS No. 61904-03-8

2-Butanol, 4-(3-methylphenoxy)-

Cat. No.: B14549320
CAS No.: 61904-03-8
M. Wt: 180.24 g/mol
InChI Key: PVOJSSGMNIKGSW-UHFFFAOYSA-N
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Description

2-Butanol, 4-(3-methylphenoxy)- is a secondary alcohol with a phenoxy substituent at the fourth carbon of the butanol chain, further substituted with a methyl group at the meta position of the aromatic ring. The compound’s ether-linked phenoxy group and hydroxyl functionality suggest applications in surfactants, solvents, or intermediates in organic synthesis. Key properties such as solubility, aggregation, and reactivity can be inferred through comparisons with structurally similar compounds .

Properties

CAS No.

61904-03-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(3-methylphenoxy)butan-2-ol

InChI

InChI=1S/C11H16O2/c1-9-4-3-5-11(8-9)13-7-6-10(2)12/h3-5,8,10,12H,6-7H2,1-2H3

InChI Key

PVOJSSGMNIKGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 4-(3-methylphenoxy)- can be achieved through several methods. One common approach involves the reaction of 2-butanol with 3-methylphenol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Butanol, 4-(3-methylphenoxy)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 4-(3-methylphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

2-Butanol, 4-(3-methylphenoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanol, 4-(3-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can participate in aromatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Hydroxy-3-methylbutyl)phenol

  • Structure: 4-(3-Hydroxy-3-methylbutyl)phenol (CAS 4237-73-4) shares a hydroxylated butyl chain attached to a phenolic ring. However, its hydroxyl group is located on the butyl chain rather than the secondary alcohol position in 2-butanol, 4-(3-methylphenoxy)-.
  • Synonym: Listed as "2-Butanol, 4-(p-hydroxyphenyl)-2-methyl" in , highlighting its branched alkyl-phenol configuration.
  • Reactivity: The phenolic hydroxyl group may confer higher acidity compared to the secondary alcohol in the target compound. This structural difference likely affects hydrogen bonding and solubility in polar solvents .

2-Butanol, 4-(benzyloxy)-

  • Structure: This compound (CAS 4799-69-3) features a benzyloxy group (-OCH2Ph) at the fourth carbon of 2-butanol, contrasting with the 3-methylphenoxy group in the target compound.
  • Physical Properties: The bulky benzyl group may reduce solubility in water compared to the smaller 3-methylphenoxy substituent. Aggregation behavior in aqueous solutions (observed in 2-butanol derivatives at >1 M concentrations) could differ due to steric and electronic effects of the aromatic substituents .

2-Butanol, 3-methyl-

  • Structure: A structural isomer (CAS 598-75-4) with a methyl group on the third carbon of 2-butanol. The absence of a phenoxy group simplifies its behavior, making it a useful comparator for assessing substituent effects.
  • Physical Data: Density: 804.35–813.09 kg/m³ (298.15–308.15 K). Mixture Behavior: Forms aggregates in water and other solvents at high concentrations, similar to phenoxy-substituted butanols.

Key Research Findings and Data Tables

Table 1: Structural and Functional Group Comparisons

Compound Substituent Functional Groups Key Properties/Behavior Reference
2-Butanol, 4-(3-methylphenoxy)- 3-methylphenoxy at C4 Secondary alcohol, ether Likely moderate solubility [Hypoth.]
4-(3-Hydroxy-3-methylbutyl)phenol Hydroxy-methylbutyl at C4 Phenol, tertiary alcohol Higher acidity, polar solvent affinity
2-Butanol, 4-(benzyloxy)- Benzyloxy at C4 Secondary alcohol, ether Lower water solubility
2-Butanol, 3-methyl- Methyl at C3 Secondary alcohol Aggregates in water (>1 M)

Table 2: Aggregation Behavior in Aqueous Solutions

Compound Critical Aggregation Concentration (CAC) Correlation Length (ξ) Notes Reference
2-Butanol, 4-(3-methylphenoxy)- Not reported Expected higher CAC due to aromatic substituent [Hypoth.]
2-Butanol, 3-methyl- ~1 M 18 Å (cluster radius) Aggregation driven by hydrophobicity

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